3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes an allyl group, an ethoxy-phenyl group, and a hydroxy-indol-2-one core
Preparation Methods
The synthesis of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as potassium carbonate.
Attachment of the Ethoxy-Phenyl Group: The ethoxy-phenyl group can be attached through a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable indole core and reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Interacting with Receptors: The compound may bind to cell surface or intracellular receptors, modulating signal transduction pathways.
Inducing Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can be compared with other similar indole derivatives, such as:
1-Methyl-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one: This compound has a methyl group instead of an allyl group and a methoxy group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.
1-Allyl-3-[2-(4-hydroxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one: The presence of a hydroxy group instead of an ethoxy group can enhance its hydrogen bonding capability and influence its solubility and interaction with biological targets.
1-Allyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one: The chloro group can increase the compound’s lipophilicity and potentially improve its membrane permeability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C21H21NO4/c1-3-13-22-18-8-6-5-7-17(18)21(25,20(22)24)14-19(23)15-9-11-16(12-10-15)26-4-2/h3,5-12,25H,1,4,13-14H2,2H3 |
InChI Key |
VFQKIFJUGXQKFG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Origin of Product |
United States |
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